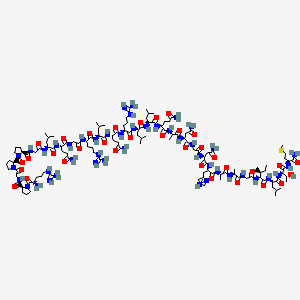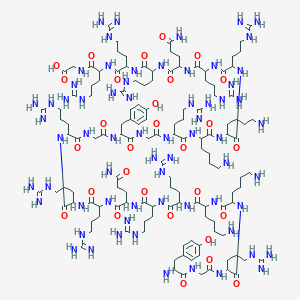
Orexin B (mouse)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orexin B (mouse) is an endogenous agonist at orexin receptors. It may be involved in the regulation of feeding, sleep-wake cycle, and other hypothalamic functions . Orexin B exerts excitatory effects on nigral dopaminergic neurons and alleviates motor symptoms in a Parkinson’s disease mouse model . It is a small peptide hormone that is produced in the hypothalamus and is a member of the orexin family, which includes orexin A and orexin B.
Synthesis Analysis
Orexin B consists of an amidated C-terminus and shares 46% sequence identity with orexin-A, mainly in the C-terminal region. Orexin-B is proteolytically cleaved from the precursor prepro-orexin .Molecular Structure Analysis
Orexins, also known as hypocretins, are a pair of neuropeptides that are mainly derived from orexin-containing neurons in the lateral hypothalamus (LH). Orexin-A (OA; hypocretin-1) and orexin-B (OB; hypocretin-2) are closely related small peptides that are widely distributed throughout the central and peripheral nervous systems .Physical And Chemical Properties Analysis
The empirical formula of Orexin B (mouse) is C126H215N45O34S, and its molecular weight is 2936.40 .Applications De Recherche Scientifique
Neuroprotection in Parkinson’s Disease
Orexin B (OXB) has been reported to protect dopaminergic neurons from neurotoxicity associated with Parkinson’s disease (PD). It significantly decreased the death of dopaminergic neurons caused by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to simulate PD in research . This suggests that OXB may have therapeutic potential for the treatment of PD .
Promotion of Dopaminergic Neuron Growth
OXB has been reported to promote the growth of dopaminergic neurons . This could have implications for the treatment of conditions characterized by the loss of these neurons, such as PD .
Regulation of Feeding
Orexin B may be involved in the regulation of feeding . This could potentially be leveraged in the treatment of eating disorders or obesity.
Regulation of Sleep-Wake Cycle
Orexin B may also play a role in the regulation of the sleep-wake cycle . This suggests potential applications in the treatment of sleep disorders.
Modulation of Hedonic Tone
Research has shown that disruption in orexin signaling has been associated with mood disorders that are characterized by low hedonic tone or anhedonia, including depression, anxiety, attention deficit hyperactivity disorder, and addiction . Orexins may potentiate hedonic behaviors by increasing the feeling of pleasure or reward to various signaling, whereas dysregulation of orexin signaling may underlie low hedonic tone or anhedonia .
Regulation of Other Hypothalamic Functions
Orexin B may be involved in the regulation of other hypothalamic functions . The hypothalamus plays a crucial role in many important functions, including releasing hormones and regulating body temperature.
Mécanisme D'action
Target of Action
Orexin B (mouse) is an endogenous agonist that primarily targets the Orexin receptors . These receptors are of two types: Orexin receptor type 1 (OX1R) and Orexin receptor type 2 (OX2R) . These receptors play a crucial role in various physiological processes, including feeding behavior, sleep-wake rhythm, reward and addiction, and energy balance .
Mode of Action
Orexin B interacts with its targets, the Orexin receptors, by binding and activating them . This interaction leads to the activation of two G-protein–coupled receptors (GPCRs), OX1R and OX2R . The activation of these receptors triggers various downstream signal pathways, thereby exerting a variety of physiological functions .
Biochemical Pathways
The activation of Orexin receptors by Orexin B affects several biochemical pathways. One of the key pathways influenced is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in the pathology of various neurological diseases . Furthermore, Orexin B has been reported to reduce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway .
Pharmacokinetics
It is known that the compound is well-tolerated when administered intravenously . The plasma concentrations of Orexin B appear to be proportional to the dose over the studied dose range . The plasma concentrations plateau approximately 3-4 hours after the start of infusion .
Result of Action
The action of Orexin B results in a variety of molecular and cellular effects. It has been reported to promote the growth of dopaminergic neurons . Furthermore, Orexin B has been found to significantly decrease the death of dopaminergic neurons caused by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin . It also alleviates motor symptoms in a Parkinson’s disease mouse model .
Action Environment
The action, efficacy, and stability of Orexin B can be influenced by various environmental factors. It is known that Orexin B is primarily synthesized and secreted by the lateral hypothalamus , suggesting that changes in the hypothalamic environment could potentially influence its action
Orientations Futures
Orexin B (mouse) has been studied for its potential therapeutic applications. For instance, OX2R-selective orexin agonism has been found to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in a mouse model of narcolepsy . Furthermore, the orexin system is being explored for its role in various disorders, including narcolepsy, depression, ischemic stroke, drug addiction, and Alzheimer’s disease .
Propriétés
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H215N45O34S/c1-18-65(12)99(120(202)166-82(49-64(10)11)117(199)168-100(69(16)172)121(203)156-72(101(133)183)37-44-206-17)167-97(181)57-144-102(184)66(13)150-103(185)67(14)152-111(193)83(50-70-53-140-59-149-70)165-116(198)85(52-93(132)177)155-95(179)55-146-106(188)84(51-92(131)176)161-104(186)68(15)151-107(189)76(32-35-90(129)174)159-114(196)80(47-62(6)7)164-115(197)81(48-63(8)9)163-109(191)74(27-21-40-143-126(138)139)157-110(192)77(33-36-91(130)175)160-113(195)79(46-61(4)5)162-108(190)73(26-20-39-142-125(136)137)153-94(178)54-145-105(187)75(31-34-89(128)173)158-112(194)78(45-60(2)3)154-96(180)56-147-118(200)87-29-23-43-171(87)123(205)88-30-24-41-169(88)98(182)58-148-119(201)86-28-22-42-170(86)122(204)71(127)25-19-38-141-124(134)135/h53,59-69,71-88,99-100,172H,18-52,54-58,127H2,1-17H3,(H2,128,173)(H2,129,174)(H2,130,175)(H2,131,176)(H2,132,177)(H2,133,183)(H,140,149)(H,144,184)(H,145,187)(H,146,188)(H,147,200)(H,148,201)(H,150,185)(H,151,189)(H,152,193)(H,153,178)(H,154,180)(H,155,179)(H,156,203)(H,157,192)(H,158,194)(H,159,196)(H,160,195)(H,161,186)(H,162,190)(H,163,191)(H,164,197)(H,165,198)(H,166,202)(H,167,181)(H,168,199)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t65-,66-,67-,68-,69+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,99-,100-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZFBVFVIDDPQ-GWQFQBPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H215N45O34S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2936.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Orexin B (mouse) influence respiratory rate, and what is the significance of the brain region studied?
A1: The research demonstrates that microinjecting Orexin B (mouse) directly into the Kӧlliker-Fuse (KF) nucleus of anesthetized mice results in a temporary decrease in respiratory rate []. This finding is particularly noteworthy because the KF nucleus receives projections from orexinergic neurons in the hypothalamus and connects to brain regions directly involved in respiratory control, such as the rostroventral respiratory group, and phrenic and hypoglossal motor neurons []. This suggests that Orexin B signaling within the KF nucleus could play a role in modulating breathing patterns, potentially linking arousal states with respiratory responses. Further investigation is needed to fully elucidate the mechanisms underlying this effect and its implications for respiratory control in various physiological and pathological conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







